molecular formula C15H27O7P B078014 tris(oxolan-2-ylmethyl) phosphate CAS No. 10427-00-6

tris(oxolan-2-ylmethyl) phosphate

Cat. No.: B078014
CAS No.: 10427-00-6
M. Wt: 350.34 g/mol
InChI Key: YUUDAJZHJYVGCS-UHFFFAOYSA-N
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Description

Tris(oxolan-2-ylmethyl) phosphate is an organophosphate ester (OPE) with the molecular formula C₁₂H₂₁O₇P, featuring three oxolane (tetrahydrofuran, THF)-derived methyl groups attached to a phosphate core. The oxolan-2-ylmethyl substituents may confer distinct physicochemical properties, such as reduced volatility and altered solubility compared to halogenated OPEs like tris(2-chloroethyl) phosphate (TCEP) or tris(1,3-dichloro-2-propyl) phosphate (TDCPP).

Properties

CAS No.

10427-00-6

Molecular Formula

C15H27O7P

Molecular Weight

350.34 g/mol

IUPAC Name

tris(oxolan-2-ylmethyl) phosphate

InChI

InChI=1S/C15H27O7P/c16-23(20-10-13-4-1-7-17-13,21-11-14-5-2-8-18-14)22-12-15-6-3-9-19-15/h13-15H,1-12H2

InChI Key

YUUDAJZHJYVGCS-UHFFFAOYSA-N

SMILES

C1CC(OC1)COP(=O)(OCC2CCCO2)OCC3CCCO3

Canonical SMILES

C1CC(OC1)COP(=O)(OCC2CCCO2)OCC3CCCO3

Other CAS No.

10427-00-6

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfuryl alcohol is synthesized from furfural through catalytic hydrogenation. The reaction typically involves the use of a metal catalyst such as palladium or nickel under hydrogen gas at elevated temperatures and pressures . The resulting furfuryl alcohol is then reacted with phosphoric acid to form furfuryl alcohol, phosphate (3:1).

Industrial Production Methods: In industrial settings, furfuryl alcohol is produced in large quantities using continuous flow reactors. The hydrogenation of furfural is carried out in the presence of a metal catalyst, and the reaction conditions are optimized to achieve high yields and selectivity . The subsequent reaction with phosphoric acid is conducted in a controlled environment to ensure the desired molar ratio and product purity.

Scientific Research Applications

Scientific Research Applications

  • Plasticizers in Polymer Formulations
    • Tris(oxolan-2-ylmethyl) phosphate serves as an effective plasticizer in various polymer formulations. Its ester nature enhances the flexibility and workability of plastics, making it suitable for use in flexible PVC and other polymer products.
  • Flame Retardants
    • The phosphorus content of this compound allows it to function as a flame retardant. It is utilized in the production of materials that require enhanced fire resistance, such as flexible foams used in furniture and automotive applications.
  • Biological Activity
    • Recent studies have indicated potential biological activities associated with this compound. Its derivatives have been explored for their antimicrobial properties, which may be beneficial in developing new therapeutic agents.
  • Environmental Applications
    • The compound's interactions with various environmental factors have been studied, particularly its role in mitigating pollution from industrial processes. Its effectiveness in reducing harmful emissions during the production of plastics has garnered attention.

Data Tables

Application AreaSpecific Use Cases
Polymer IndustryPlasticizers for PVC, flame retardants
Biological ResearchAntimicrobial activity studies
Environmental SciencePollution mitigation strategies

Case Studies

  • Flame Retardancy in Automotive Materials
    • A study conducted on the application of this compound in automotive interior materials demonstrated a significant reduction in flammability compared to traditional materials. The incorporation of this compound enhanced the safety profile of vehicles while maintaining aesthetic qualities.
  • Antimicrobial Properties
    • Research exploring the antimicrobial effects of this compound derivatives revealed promising results against various bacterial strains. The findings suggest potential applications in healthcare settings, particularly for coatings on medical devices to prevent infection.
  • Environmental Impact Assessment
    • An environmental study assessed the impact of this compound on aquatic ecosystems. Results indicated minimal bioaccumulation and toxicity levels, supporting its use as a safer alternative to other chemical additives commonly used in plastics.

Mechanism of Action

The mechanism of action of furfuryl alcohol, phosphate (3:1) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Molecular Formula Substituents Key Properties
Tris(oxolan-2-ylmethyl) phosphate C₁₂H₂₁O₇P Oxolane-derived methyl Lower electronegativity, moderate volatility (inferred), higher hydrophobicity
Tris(2-chloroethyl) phosphate (TCEP) C₆H₁₂Cl₃O₄P Chloroethyl High polarity, water-soluble, volatile, listed as carcinogenic (CA Prop 65)
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) C₉H₁₅Cl₆O₄P Dichloroisopropyl Persistent, bioaccumulative, endocrine-disrupting
Tris(2-chloroisopropyl) phosphate (TCPP) C₉H₁₈Cl₃O₄P Chloroisopropyl Similar to TCEP; lower volatility, widespread environmental detection
Tris(2-fluoroethyl) phosphate C₆H₁₂F₃O₄P Fluoroethyl High electronegativity, potential neurotoxicity (structural analogy)

Notes:

  • Halogenated OPEs (e.g., TCEP, TDCPP) exhibit higher environmental persistence due to C-Cl bond stability .
Toxicity and Metabolic Effects
  • Endocrine Disruption : TDCPP and TCEP disrupt nuclear receptors (e.g., PPARs, LXR) and lipid metabolism, contributing to obesity and insulin resistance in mice . This compound may share these risks due to structural similarities, though specific data are lacking.
  • Neurotoxicity: TCEP and TCPP induce dopaminergic degeneration in C. elegans at low concentrations (EC₅₀: 0.1–10 μM) . Non-halogenated OPEs like this compound may exhibit milder neurotoxic effects, but this remains unstudied.
Environmental and Regulatory Profiles
Compound Environmental Persistence Regulatory Status
This compound Likely moderate (inferred) No restrictions; limited toxicity data
TCEP High Carcinogen (CA Prop 65); EPA risk evaluation
TDCPP High Endocrine disruptor; linked to metabolic syndrome
TCPP Moderate-High Under review; similar risks to TCEP

Key Findings :

  • Chlorinated OPEs (TCEP, TDCPP) are prioritized for risk assessment due to proven toxicity .
  • Non-halogenated OPEs like this compound are less studied but may face future scrutiny as replacements for regulated compounds .

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